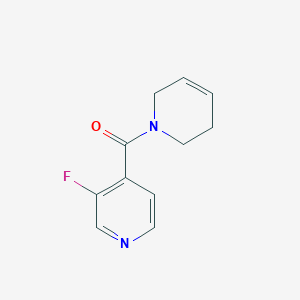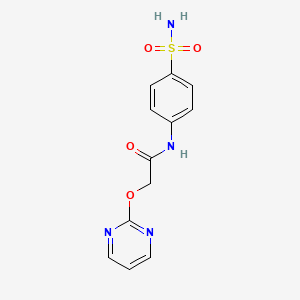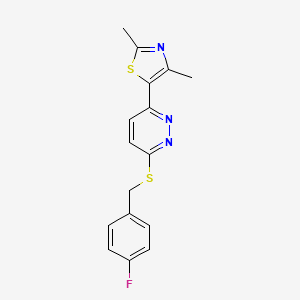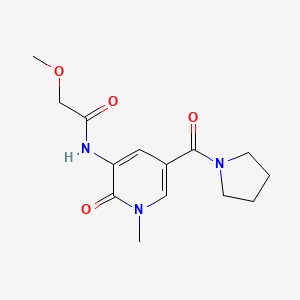
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is a chemical compound with the molecular formula C11H11FN2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone typically involves the electrophilic fluorination of 1,2-dihydropyridines using reagents such as Selectfluor®. The reaction conditions often include mild temperatures and the presence of hydrogen fluoride to facilitate the elimination of hydrogen fluoride and conversion to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient fluorinating agents and reaction conditions that ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Electrophilic fluorination: Introduction of fluorine atoms into the pyridine ring.
Substitution reactions: Replacement of hydrogen atoms with other functional groups.
Oxidation and reduction reactions: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor® for fluorination, sodium methoxide for substitution reactions, and palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination results in fluorinated pyridines, while substitution reactions can yield various functionalized derivatives .
Aplicaciones Científicas De Investigación
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds.
Materials Science: Fluorinated pyridines are used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agrochemistry: The compound’s properties make it suitable for use in the development of agrochemicals with improved efficacy and environmental compatibility.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to specific receptors and enzymes, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated 3,6-dihydropyridines: These compounds share a similar structure and fluorination pattern, making them comparable in terms of chemical properties and applications.
Fluoromethylpyridines: These compounds also contain fluorine atoms in the pyridine ring and exhibit similar reactivity and applications.
Uniqueness
3,6-Dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone is unique due to its specific fluorination pattern and the presence of both pyridine and dihydropyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-8-13-5-4-9(10)11(15)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQZEWEKRSVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{N-[(4-chlorophenyl)methyl]methanesulfonamido}benzoic acid](/img/structure/B2760713.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)
![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)


![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)
![rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid](/img/structure/B2760726.png)
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760730.png)


![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
